molecular formula C6H9N3 B155293 N4-methylpyridine-3,4-diamine CAS No. 1839-17-4

N4-methylpyridine-3,4-diamine

Cat. No. B155293
M. Wt: 123.16 g/mol
InChI Key: CACZIDDDEFIYTF-UHFFFAOYSA-N
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Patent
US08754073B2

Procedure details

2.3 g methyl-(3-nitropyridin-4-yl)-amine are hydrogenated in 50 ml of methanol for and with 0.8 g Raney nickel for 2.5 h at 50° C. and 50 psi hydrogen pressure. The catalyst is filtered off and the filtrate is evaporated to dryness. The product is purified by chromatography (Alox, dichloromethane/methanol from 99/1 to 19/1). 1.55 g product are obtained as a solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.8 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[N+:9]([O-])=O.[H][H]>CO.[Ni]>[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[NH2:9]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
CNC1=C(C=NC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
at 50° C.
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product is purified by chromatography (Alox, dichloromethane/methanol from 99/1 to 19/1)

Outcomes

Product
Name
Type
product
Smiles
CNC1=C(C=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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